molecular formula C18H17N3O4 B11373196 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide

Cat. No.: B11373196
M. Wt: 339.3 g/mol
InChI Key: VYAMRIAXRXTMGZ-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxyphenyl and methoxybenzamide groups. One common method for synthesizing oxadiazoles is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents such as dichloromethane or chloroform, with catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted oxadiazoles.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide can be compared with other similar compounds, such as:

    Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar amide structure.

    Oxadiazole Derivatives: Other compounds containing the oxadiazole ring, which may have similar or different biological activities.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C18H17N3O4/c1-3-24-13-10-8-12(9-11-13)16-17(21-25-20-16)19-18(22)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,21,22)

InChI Key

VYAMRIAXRXTMGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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